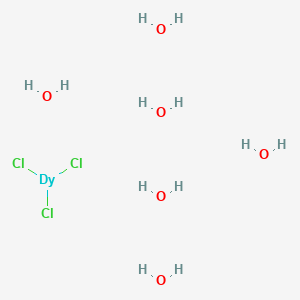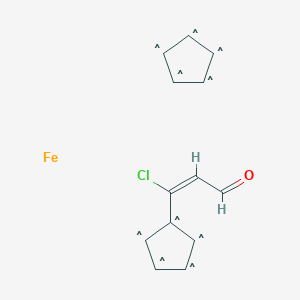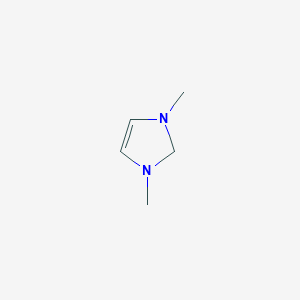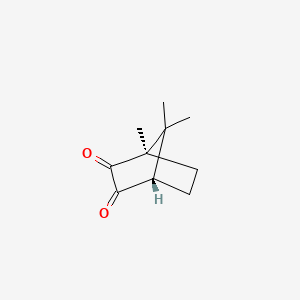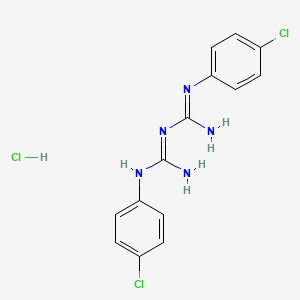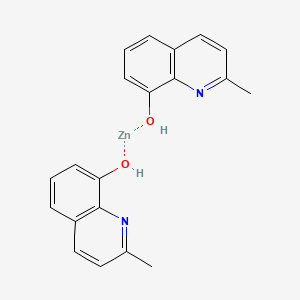
Lead chloride oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Lead chloride oxide can be synthesized through various methods. One common method involves the reaction of lead(II) oxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Lead chloride oxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) oxide.
Reduction: It can be reduced to lead metal under certain conditions.
Substitution: this compound can react with other halides to form different lead halide compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lead chloride oxide has various applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other lead compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Wirkmechanismus
The mechanism by which lead chloride oxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This can lead to toxic effects, particularly in the nervous system. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Lead chloride oxide can be compared with other lead compounds, such as lead(II) acetate and lead(II) nitrate. While all these compounds contain lead, they differ in their chemical properties and applications. This compound is unique in its specific reactivity and the types of products it forms in chemical reactions. Similar compounds include:
- Lead(II) acetate
- Lead(II) nitrate
- Lead(IV) oxide
Eigenschaften
CAS-Nummer |
12205-72-0 |
|---|---|
Molekularformel |
Cl2O2Pb3 |
Molekulargewicht |
724.5048 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


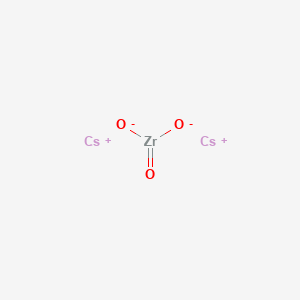
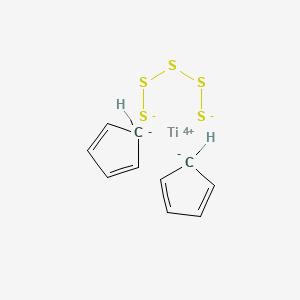
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)

